molecular formula C11H11ClFNO2 B5439744 4-(2-chloro-4-fluorobenzoyl)morpholine

4-(2-chloro-4-fluorobenzoyl)morpholine

Cat. No.: B5439744
M. Wt: 243.66 g/mol
InChI Key: RDAPSSQGMJVKJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Chloro-4-fluorobenzoyl)morpholine is a halogenated morpholine derivative characterized by a benzoyl group substituted with chlorine (2-position) and fluorine (4-position) on the aromatic ring. This compound’s structure combines the electron-withdrawing effects of halogens with the morpholine ring’s polarity, making it a candidate for diverse applications in medicinal chemistry and materials science.

Properties

IUPAC Name

(2-chloro-4-fluorophenyl)-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClFNO2/c12-10-7-8(13)1-2-9(10)11(15)14-3-5-16-6-4-14/h1-2,7H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDAPSSQGMJVKJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=C(C=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Group Variations

4-(2-Chlorobenzyl)morpholine and 4-(2-Chloro-6-fluorobenzyl)morpholine
  • Structural Differences : These analogs feature a benzyl (CH₂-linked) group instead of a benzoyl (CO-linked) group. The benzyl derivatives lack the carbonyl’s electron-withdrawing effect, which impacts electronic distribution and solubility.
  • Solubility : Both compounds exhibit high aqueous solubility (~180–184 μM in PBS, pH 7.4), attributed to the benzyl group’s reduced polarity compared to benzoyl .
  • Biological Relevance : Benzyl derivatives are explored as cytochrome P450 2A13 inhibitors for lung cancer chemoprevention, suggesting that substitution patterns influence enzyme binding .
4-(4-Chlorophenyl)thiazol-2-yl-morpholine
  • Applications : Such compounds are studied for their role in modulating androgen receptor activity, with thiazole rings enhancing metabolic stability .
4-[(2-Fluorophenyl)sulfonyl]morpholine
  • Functional Group : A sulfonyl group replaces the benzoyl moiety, increasing acidity and hydrogen-bonding capacity.
  • Electronic Effects : The sulfonyl group’s strong electron-withdrawing nature may enhance reactivity in nucleophilic substitution reactions compared to benzoyl derivatives .

Physicochemical Properties

Table 1: Solubility and Substituent Effects
Compound Substituent Position/Group Solubility (μM) Key Property Influence
4-(2-Chloro-6-fluorobenzyl)morpholine 2-Cl, 6-F (benzyl) 184 High solubility due to benzyl
4-(2-Chloro-4-fluorobenzoyl)morpholine* 2-Cl, 4-F (benzoyl) *Predicted lower Benzoyl reduces solubility
4-(4-Chlorophenyl)thiazol-2-yl-morpholine Thiazole + 4-Cl-phenyl Not reported Thiazole enhances rigidity

*Predicted based on benzoyl’s polarity relative to benzyl .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.